2-Pyrrolidinone, 1-(4-fluorobenzoyl)-

Description

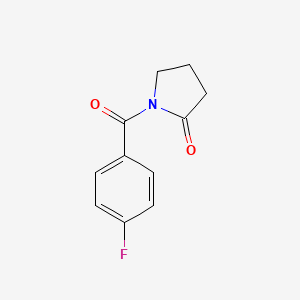

1-(4-Fluorobenzoyl)-2-pyrrolidinone is a nitrogen-containing heterocyclic compound characterized by a pyrrolidinone core substituted at the 1-position with a 4-fluorobenzoyl group (C₆H₄F-CO-). This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry. The fluorine atom enhances lipophilicity and metabolic stability, while the benzoyl group facilitates interactions with biological targets via π-π stacking and hydrogen bonding.

The compound has been investigated for diverse therapeutic applications, including:

- Anticancer activity: Derivatives of 2-pyrrolidinone, including fluorobenzoyl-substituted variants, have shown cytotoxicity against cancer cell lines by modulating kinase pathways or inducing apoptosis .

Properties

IUPAC Name |

1-(4-fluorobenzoyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-5-3-8(4-6-9)11(15)13-7-1-2-10(13)14/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHITRLRULNSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147646 | |

| Record name | 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106554-43-2 | |

| Record name | 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106554432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- typically involves the reaction of 2-pyrrolidinone with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-(4-fluorobenzoyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-inflammatory Agents

One of the primary applications of 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- is in the development of anti-inflammatory drugs. Research indicates that derivatives of this compound can inhibit key inflammatory pathways, particularly those mediated by Toll-like receptors (TLRs). For instance, studies have shown that related compounds can suppress TLR4 dimerization and subsequent NF-κB activation, which is crucial in inflammatory responses . This suggests that 2-Pyrrolidinone derivatives may be promising candidates for treating inflammatory diseases.

Ophthalmic Formulations

The compound has also been explored for its potential in ophthalmic applications. Topically administrable formulations containing similar derivatives have been developed for treating various ocular inflammatory disorders such as uveitis and keratitis. These formulations typically include active agents at concentrations ranging from 0.01% to 0.5%, combined with other excipients to enhance stability and efficacy .

Anticancer Applications

Recent studies have highlighted the antiproliferative activity of pyrrolidinone derivatives against cancer cells. For example, certain enantiomerically pure oxazolopyrrolidones derived from tryptophanol have shown significant activity against human gastric adenocarcinoma (AGS) cells . The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can enhance biological activity, making these compounds valuable in cancer research.

Neuropharmacology

The potential neuropharmacological applications of 2-Pyrrolidinone derivatives are also noteworthy. Compounds derived from pyrrolidine have been investigated for their ability to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders. For example, some pyrrolidine-based compounds have displayed activity as inverse agonists at specific nuclear hormone receptors involved in autoimmune diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(4-fluorobenzoyl)-2-pyrrolidinone with key analogues:

Pharmacological Activity

- Acetylcholinesterase (AChE) Inhibition: The 4-fluorobenzoyl group in 1-(4-fluorobenzoyl)-2-pyrrolidinone derivatives enhances AChE binding affinity compared to non-fluorinated analogues. For example, compound 10b (a piperidinyl-linked derivative) exhibited IC₅₀ values < 1 µM, outperforming methoxy-substituted variants .

- Anticancer Activity: Fluorinated pyrrolidinones demonstrate improved cytotoxicity over methyl- or methoxy-substituted derivatives. This is attributed to fluorine’s electron-withdrawing effects, which stabilize drug-target interactions .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-fluorobenzoyl)-2-pyrrolidinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-fluorobenzoyl chloride with 2-pyrrolidinone derivatives in anhydrous DMF or THF under reflux (80–100°C) with a base like potassium carbonate. Yield optimization requires precise stoichiometric ratios (1:1.2 molar excess of acyl chloride) and inert atmosphere (N₂/Ar) to prevent hydrolysis . TLC monitoring (eluent: ethyl acetate/hexane, 3:7) and column chromatography (silica gel, gradient elution) are critical for purification.

Q. How is the molecular structure of 1-(4-fluorobenzoyl)-2-pyrrolidinone characterized using spectroscopic techniques?

- Methodological Answer : Structural confirmation involves:

- ¹H/¹³C NMR : Peaks at δ ~7.8–7.2 ppm (aromatic protons from fluorobenzoyl), δ ~3.5–2.5 ppm (pyrrolidinone ring protons), and carbonyl signals at ~170–175 ppm .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F bond) .

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₀FNO₂, m/z 207.07) .

Q. What are the initial steps to assess the biological activity of this compound?

- Methodological Answer : Preliminary assays include:

- In vitro binding studies : Radioligand displacement assays (e.g., against GPCRs or kinases) to determine IC₅₀ values.

- Cell viability assays : MTT or resazurin-based tests in cancer/primary cell lines (24–72 hr exposure) .

- Solubility and stability : HPLC-UV analysis in PBS/DMSO (1:9) to assess pharmacokinetic suitability .

Advanced Research Questions

Q. How do the thermodynamic properties (e.g., enthalpy, entropy) of this compound affect its reactivity in different solvents?

- Methodological Answer : Differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) reveal solvent-dependent thermodynamic parameters. For instance:

- In polar aprotic solvents (DMF, DMSO), ΔH values are lower (-15 to -20 kJ/mol) due to solvation effects, favoring exothermic reactions like acylation .

- Entropy-driven reactions (ΔS > 0) dominate in non-polar solvents (toluene), requiring elevated temperatures (100–120°C) .

Q. What methodologies are used to analyze binding affinities with biological targets?

- Methodological Answer : Advanced techniques include:

- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) to immobilized proteins .

- X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to resolve binding modes (PDB deposition recommended) .

- Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields to predict ligand-protein stability over 100 ns trajectories .

Q. How can researchers resolve contradictions in experimental data regarding its mechanism of action?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ across assays) require:

- Dose-response normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate activity .

- Orthogonal assays : Validate results via fluorescence polarization (binding) and functional assays (e.g., cAMP/GTPγS for GPCRs) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ ± SEM) and exclude outliers via Grubbs’ test .

Q. What crystallographic techniques are employed to determine its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Key steps:

- Crystal growth : Slow evaporation from ethanol/water (7:3) to obtain diffraction-quality crystals .

- Data refinement : SHELX software suite for structure solution; R-factor < 0.05 and wR₂ < 0.10 for publication .

Q. How do modifications to the fluorobenzoyl moiety influence the compound's pharmacological profile?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Electron-withdrawing groups : Adding nitro (-NO₂) at the para position increases kinase inhibition (IC₅₀ ↓ by ~40%) but reduces solubility .

- Halogen substitution : Replacing fluorine with chlorine enhances metabolic stability (t₁/₂ ↑ from 2.1 to 4.8 hr in microsomes) but may increase toxicity .

- Bioisosteres : Replacing the benzoyl group with thiophene improves BBB penetration (logP ↑ from 1.8 to 2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.